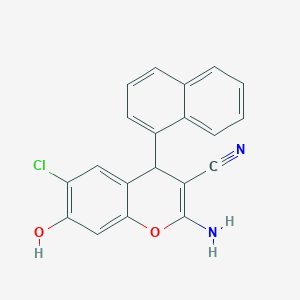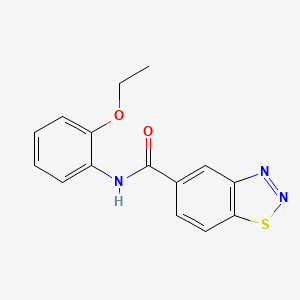![molecular formula C16H16O4 B5109048 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5109048.png)
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEB belongs to the family of benzaldehyde derivatives and has been found to exhibit interesting pharmacological properties. In
作用机制
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to the neurotransmitter glutamate. This leads to an increase in the signaling pathways downstream of the receptor, which results in the enhancement of synaptic plasticity and memory formation. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its modulation of the mGluR5 receptor.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, this compound has been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of neuroinflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is its specificity for the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. This compound has also been found to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency compared to other mGluR5 modulators. This may limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde. One area of interest is in the development of more potent and selective mGluR5 modulators based on the structure of this compound. Another area of research is in the exploration of the therapeutic potential of this compound in other neurological disorders such as schizophrenia and depression. Finally, the role of mGluR5 in other physiological processes such as pain and addiction is an area of active investigation, and this compound may prove to be a valuable tool in these studies.
合成方法
The synthesis of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyphenoxy)ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an acid-catalyzed dehydration process to give this compound as a yellow solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
科学研究应用
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and may have potential as a therapeutic agent for the treatment of cognitive impairment.
属性
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-4-2-3-5-16(15)20-11-10-19-14-8-6-13(12-17)7-9-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCIBMPAKJKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5108996.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)

![2-cyano-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5109031.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B5109043.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5109050.png)